molecular formula C21H19N3O2 B1192172 ASAH1-IN-E2

ASAH1-IN-E2

Cat. No. B1192172
M. Wt: 345.402
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ASAH1-IN-E2 is a novel angiogenesis inhibitor, directly binding to acid ceramidase 1 (asah1)

Scientific Research Applications

Role in Breast Cancer Prognosis

ASAH1, or Acid Ceramidase, plays a significant role in breast cancer. It is overexpressed in various cancers, including breast cancer. High expression of ASAH1 is associated with a better prognosis in both invasive and non-invasive breast cancer. This improved prognosis is independent of adjuvant treatment in breast cancer and is also observed in non-small cell lung cancer patients. Notably, in pre-invasive DCIS (ductal carcinoma in situ) of the breast, high ASAH1 expression is linked with a luminal phenotype and a reduced frequency of recurrences, suggesting its potential as a valuable prognostic factor (Sänger et al., 2015).

Inhibition of Angiogenesis

ASAH1 is identified as a target for angiogenesis inhibitors. A study discovered that a guanidine-based synthetic compound, E2, binds to ASAH1 and inhibits angiogenesis. This process is crucial in cancer treatment, as tumors induce the formation of new blood vessels to ensure sufficient oxygen and nutrients for their growth. The inhibition of ASAH1 suppressed chemoinvasion and tube formation of endothelial cells, demonstrating its role as an angiogenesis factor and its potential as a new target for antiangiogenesis therapy (Cho et al., 2018).

Interaction with Steroidogenic Factor 1

ASAH1 represses steroidogenic factor 1-dependent gene transcription in adrenocortical cells. It binds directly to the receptor and is recruited to the promoter of various SF-1 target genes. This interaction highlights the role of nuclear lipid metabolism in regulating gene transcription and indicates that ASAH1 acts as a coregulatory protein that represses SF-1 function (Lucki et al., 2012).

Association with Schizophrenia

ASAH1 is linked to susceptibility to schizophrenia in the Han Chinese population. Gene expression analysis showed down-regulation of ASAH1 in schizophrenic patients. Association analyses identified significant associations between specific SNPs in the ASAH1 gene and schizophrenia, suggesting its potential as a candidate gene for this condition (Zhang et al., 2012).

Role in Melanoma Growth and Metastasis

ASAH1 overexpression in melanoma supports tumor growth and metastasis. Inhibition of ASAH1 increases ceramide and peroxisome-derived ROS, which in turn inhibit melanoma growth. This study presents ASAH1 as a druggable driver of melanoma tumor growth and metastasis, functioning by suppressing peroxisome biogenesis and inhibiting peroxisome-derived ROS production. The therapeutic utility of ASAH1 inhibitors for melanoma therapy is highlighted (Malvi et al., 2021).

properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.402

IUPAC Name

[1,1'-Biphenyl]-4-yl 2-(4-guanidinophenyl)acetate

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASAH1-IN-E2;  ASAH1 N-E2;  ASAH1N-E2

Origin of Product

United States

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